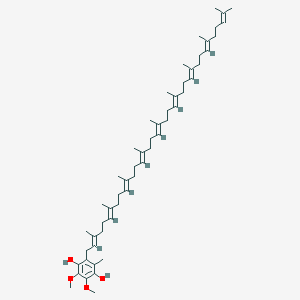
Ubiquinol-9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ubiquinol-9 is a reduced form of coenzyme Q10, also known as CoQ10H2. It is a naturally occurring compound found in every cell of the body and plays a crucial role in the production of cellular energy and functions as a powerful antioxidant. This compound is essential for the production of adenosine triphosphate (ATP), which is the primary source of energy for cellular activities .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ubiquinol-9 involves the reduction of ubiquinone-9. This can be achieved through various chemical reduction methods, including the use of reducing agents such as sodium borohydride or catalytic hydrogenation. The reaction conditions typically involve an inert atmosphere to prevent oxidation and the use of solvents like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation followed by chemical reduction. Specific strains of bacteria or yeast are used to produce ubiquinone-9, which is then chemically reduced to this compound. This method ensures high yield and purity of the final product .
化学反应分析
Types of Reactions: Ubiquinol-9 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized back to ubiquinone-9.
Reduction: As mentioned, ubiquinone-9 can be reduced to this compound using reducing agents.
Substitution: this compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under aerobic conditions.
Reduction: Sodium borohydride, catalytic hydrogenation, or other reducing agents under an inert atmosphere.
Substitution: Strong nucleophiles in appropriate solvents.
Major Products:
Oxidation: Ubiquinone-9.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Ubiquinol-9 has a wide range of scientific research applications, including:
作用机制
Ubiquinol-9 exerts its effects primarily through its role in the electron transport chain within mitochondria. It acts as an electron carrier, facilitating the transfer of electrons from NADH and FADH2 to complex III, ultimately leading to the production of ATP. Additionally, this compound functions as a potent antioxidant, protecting cellular components from oxidative damage by neutralizing free radicals .
相似化合物的比较
Ubiquinone-9: The oxidized form of ubiquinol-9, involved in the same redox cycle.
Ubiquinol-10: A similar compound with a longer isoprenoid side chain, commonly found in humans.
Comparison:
Bioavailability: this compound has higher bioavailability compared to ubiquinone-9 due to its reduced form, which is more readily absorbed by the body.
Antioxidant Properties: Both this compound and ubiquinol-10 exhibit strong antioxidant properties, but ubiquinol-10 is more prevalent in human tissues.
Energy Production: Both compounds play essential roles in cellular energy production, but this compound is specifically studied for its applications in various research fields.
属性
分子式 |
C54H84O4 |
|---|---|
分子量 |
797.2 g/mol |
IUPAC 名称 |
2,3-dimethoxy-5-methyl-6-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]benzene-1,4-diol |
InChI |
InChI=1S/C54H84O4/c1-40(2)22-14-23-41(3)24-15-25-42(4)26-16-27-43(5)28-17-29-44(6)30-18-31-45(7)32-19-33-46(8)34-20-35-47(9)36-21-37-48(10)38-39-50-49(11)51(55)53(57-12)54(58-13)52(50)56/h22,24,26,28,30,32,34,36,38,55-56H,14-21,23,25,27,29,31,33,35,37,39H2,1-13H3/b41-24+,42-26+,43-28+,44-30+,45-32+,46-34+,47-36+,48-38+ |
InChI 键 |
NPCOQXAVBJJZBQ-WJNLUYJISA-N |
手性 SMILES |
CC1=C(C(=C(C(=C1O)OC)OC)O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C |
规范 SMILES |
CC1=C(C(=C(C(=C1O)OC)OC)O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[[[(1,1-dimethylethoxy)carbonyl]amino]oxy]Propanoic acid](/img/structure/B13141988.png)
![1H-Pyrrolo[2,3-b]pyridine, 1-(cyclopropylmethyl)-](/img/structure/B13141995.png)
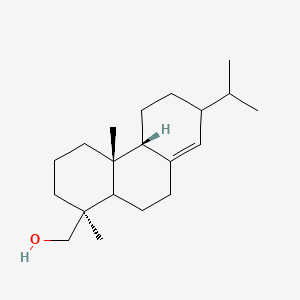
![5,6-Dimethyl-[2,2'-bipyridine]-3,3'-diol](/img/structure/B13142004.png)
![azane;[(2R)-1-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B13142012.png)
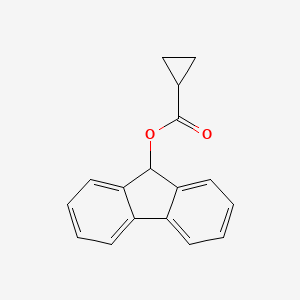
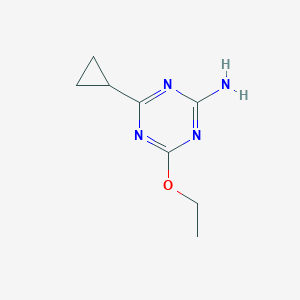
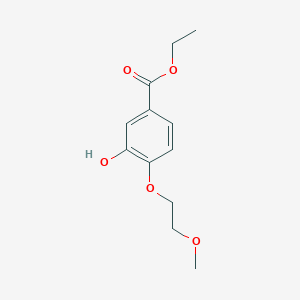
![O-((3-Methylbenzo[d]isoxazol-5-yl)methyl)hydroxylamine](/img/structure/B13142023.png)
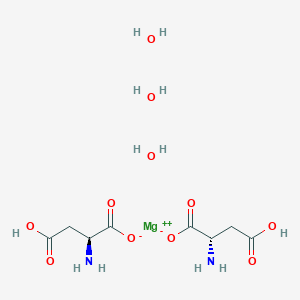
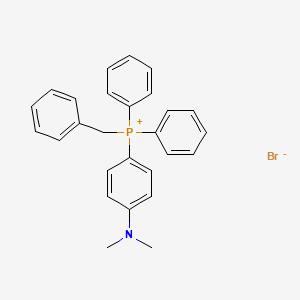
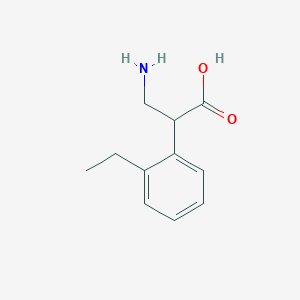
![(S)-3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoicacid](/img/structure/B13142052.png)
